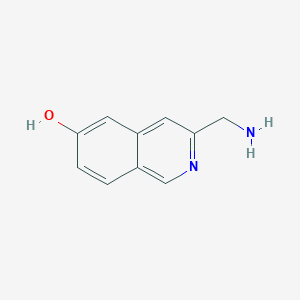
(2-Methyloxan-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyloxan-4-yl)methanamine is an organic compound with the molecular formula C7H15NO. . This compound is characterized by the presence of a methanamine group attached to a 2-methyloxan ring, making it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxan-4-yl)methanamine typically involves the reaction of 2-methyloxan with methanamine under controlled conditions. One common method includes the use of a base and methyl-3-fluoro-4-nitrobenzoate to form the desired compound . The reaction is carried out in a suitable solvent, such as ethanol, and may require the use of catalysts like palladium to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyloxan-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions . The reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(2-Methyloxan-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methyloxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the formation of new chemical entities with potential biological or chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyloxan-2-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.
(2-Methyloxan-4-yl)methanamine hydrochloride: This is the hydrochloride salt form of the compound, which has different solubility and stability properties.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(2-methyloxan-4-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
KNCAVDCDYJAUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCO1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
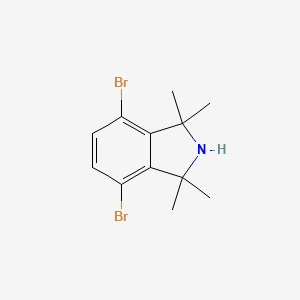
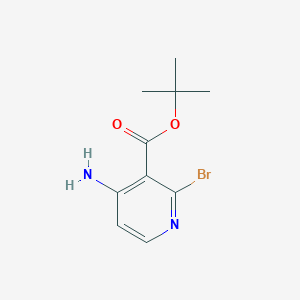
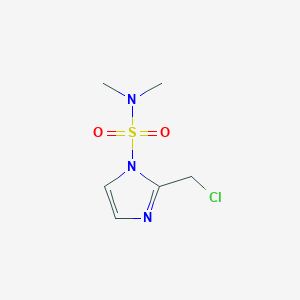
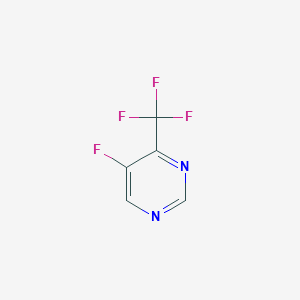
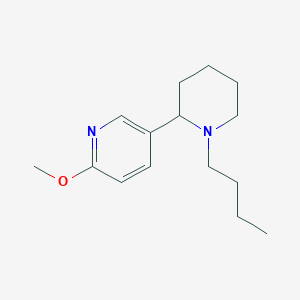
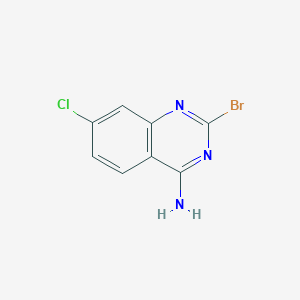
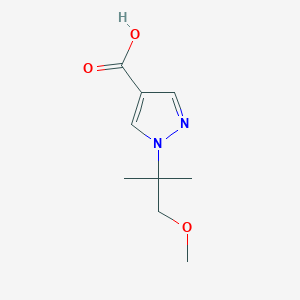
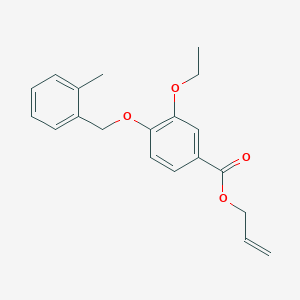
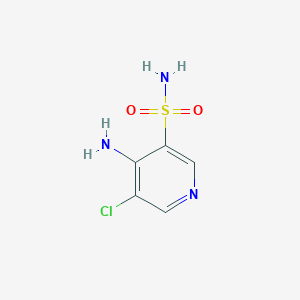
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
